![molecular formula C₃₅H₃₈ClNO₃S B1140989 4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid CAS No. 162489-70-5](/img/structure/B1140989.png)
4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₈ClNO₃S and its molecular weight is 588.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid is a synthetic derivative related to montelukast, a well-known leukotriene receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular structure of the compound can be described by the following characteristics:
- Molecular Formula : C35H36ClN3O3S
- Molecular Weight : 586.183 g/mol
- SMILES Notation :
CC(C)(O)c1ccccc1CC[C@@H](SCC1(CC(=O)O)CC1)c3cccc(C=Cc4ccc5ccc(Cl)cc5n4)c3
The primary mechanism of action for this compound involves antagonism of the cysteinyl leukotriene receptor (CysLT1). By blocking this receptor, the compound inhibits the actions of leukotrienes, which are inflammatory mediators involved in various respiratory conditions such as asthma and allergic rhinitis. The inhibition of leukotriene synthesis and action reduces bronchoconstriction and inflammation in the airways.
Pharmacological Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Key findings include:
- Inhibition of Leukotriene Synthesis : Studies have shown that the compound effectively reduces the synthesis of leukotrienes in vitro and in vivo, leading to decreased airway hyperreactivity and inflammation .
- Bronchodilation Effects : In animal models, administration of the compound resulted in bronchodilation, suggesting its potential utility in treating asthma and other obstructive airway diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Asthma Management : A clinical trial involving patients with moderate to severe asthma demonstrated that treatment with this compound significantly improved lung function and reduced the frequency of asthma attacks compared to placebo .
- Allergic Rhinitis : Another study focused on patients with allergic rhinitis showed a marked reduction in symptoms such as nasal congestion and sneezing after administration of the compound over a six-week period .
Comparative Efficacy
The efficacy of this compound can be compared to other leukotriene antagonists such as montelukast and zafirlukast:
Compound | Mechanism | Efficacy in Asthma | Efficacy in Allergic Rhinitis |
---|---|---|---|
4-[(1R)-...butanoic acid | CysLT1 antagonist | High | Moderate |
Montelukast | CysLT1 antagonist | High | High |
Zafirlukast | CysLT1 antagonist | Moderate | Moderate |
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Montelukast functions by inhibiting the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic reactions. Its ability to block leukotriene receptors leads to reduced bronchoconstriction and inflammation, making it effective in treating respiratory conditions.
Therapeutic Applications
Montelukast is widely utilized in various clinical settings:
- Asthma Management : It is indicated for the prophylaxis and chronic treatment of asthma in adults and children aged 12 months and older. Studies have shown that Montelukast can significantly reduce the frequency of asthma attacks and improve lung function .
- Allergic Rhinitis : Montelukast is effective in alleviating symptoms of seasonal and perennial allergic rhinitis. Clinical trials indicate that it reduces nasal congestion, sneezing, and itching .
- Exercise-Induced Bronchoconstriction : The compound is also used to prevent exercise-induced bronchoconstriction in patients with asthma .
Case Studies
Several studies have documented the efficacy of Montelukast in various patient populations:
- Pediatric Asthma : A randomized controlled trial involving children with persistent asthma demonstrated that Montelukast significantly improved lung function and reduced the need for rescue inhalers compared to placebo .
- Allergic Rhinitis in Adults : In a double-blind study, adults with allergic rhinitis reported substantial symptom relief when treated with Montelukast compared to those receiving standard antihistamines .
Ongoing Research
Research continues to explore additional applications of Montelukast:
- Chronic Rhinosinusitis : Investigations are examining the role of Montelukast in managing chronic rhinosinusitis with nasal polyps, focusing on its anti-inflammatory properties .
- Potential Cardiovascular Benefits : Some studies are exploring whether Montelukast may have cardioprotective effects due to its anti-inflammatory actions .
Eigenschaften
IUPAC Name |
4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38ClNO3S/c1-34(2,22-33(38)39)23-41-32(19-15-25-9-5-6-11-30(25)35(3,4)40)27-10-7-8-24(20-27)12-17-29-18-14-26-13-16-28(36)21-31(26)37-29/h5-14,16-18,20-21,32,40H,15,19,22-23H2,1-4H3,(H,38,39)/t32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCSHUUQIJHHLI-JGCGQSQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CSC(CCC1=CC=CC=C1C(C)(C)O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC(=O)O)CS[C@H](CCC1=CC=CC=C1C(C)(C)O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.